2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridine ring connected via a sulfanylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the pyridin-2-ylsulfanylpropyl group .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents, leading to variations in reactivity and applications.
Indole derivatives: Indole-based compounds exhibit diverse biological activities and are widely studied for their therapeutic potential.
Uniqueness
2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of the isoindoline-1,3-dione scaffold and the pyridin-2-ylsulfanylpropyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-12-6-1-2-7-13(12)16(20)18(15)10-5-11-21-14-8-3-4-9-17-14/h1-4,6-9H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKEKKGTHDNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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